molecular formula C20H19N7O B2875919 1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide CAS No. 902944-98-3

1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide

Cat. No.: B2875919
CAS No.: 902944-98-3
M. Wt: 373.42
InChI Key: UUZCZLHEDZSSSY-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a triazoloquinazoline moiety, and a piperidine carboxamide group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide typically involves multi-step reactions One common method includes the formation of the triazoloquinazoline core through a cyclization reaction between an appropriate hydrazine derivative and a quinazoline precursorThe final step involves the coupling of the piperidine carboxamide group under mild conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction without significant loss of efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups attached to the pyridine ring .

Scientific Research Applications

1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activity against cancer cells.

    Pyrazolo[1,5-a]pyrimidine: Exhibits antiviral and antitumor properties.

Uniqueness

1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide is unique due to its specific combination of structural features, which confer a distinct set of biological activities.

Properties

IUPAC Name

1-(2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c21-17(28)13-7-11-26(12-8-13)20-23-16-4-2-1-3-15(16)19-24-18(25-27(19)20)14-5-9-22-10-6-14/h1-6,9-10,13H,7-8,11-12H2,(H2,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZCZLHEDZSSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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